molecular formula C9H12BrNO B12820778 5-Bromo-3-isopropyl-2-methoxypyridine

5-Bromo-3-isopropyl-2-methoxypyridine

Cat. No.: B12820778
M. Wt: 230.10 g/mol
InChI Key: CWRQFSUELABNQY-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridines as Synthetic Intermediates and Scaffolds

Halogenated pyridines are exceptionally valuable building blocks in organic synthesis. The presence of a halogen atom, such as bromine, provides a reactive handle for a wide array of chemical transformations. Most notably, the carbon-bromine bond is readily activated by transition metal catalysts, particularly palladium, to participate in cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. enamine.netnih.govuzh.ch This capability allows for the elaboration of the pyridine (B92270) core with diverse molecular fragments, a crucial step in the synthesis of complex target molecules.

Importance of Alkoxy and Alkyl Substituents in Pyridine Chemistry

Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), and alkyl groups, like the isopropyl group (-CH(CH3)2), significantly influence the electronic landscape and steric environment of the pyridine ring. Alkoxy groups are generally electron-donating through resonance, which can affect the regioselectivity of subsequent reactions. The methoxy group at the 2-position, as in the title compound, can also influence the conformation of the molecule and its interactions with biological targets.

Alkyl groups are electron-donating through an inductive effect and contribute to the lipophilicity of the molecule, a key parameter in medicinal chemistry that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The steric bulk of the isopropyl group at the 3-position can direct incoming reagents to other positions on the ring and can provide specific steric interactions within a protein binding pocket.

Overview of Research Trajectories for Substituted Pyridines

The synthesis of polysubstituted pyridines is a dynamic area of chemical research. mdpi.comcore.ac.ukrsc.orgacs.org Strategies often focus on efficiency and the ability to introduce multiple points of diversity. Modern synthetic methods include:

Multicomponent Reactions: These reactions combine three or more starting materials in a single operation to form a complex product, offering high atom economy and procedural simplicity. rsc.org

Metal-Free Annulations: These methods construct the pyridine ring without the use of transition metals, which can be advantageous in terms of cost and toxicity. mdpi.com

Cross-Coupling of Pre-functionalized Pyridines: As mentioned, this remains a cornerstone of pyridine chemistry, allowing for the late-stage functionalization of the pyridine scaffold. enamine.netnih.govuzh.ch

The development of novel building blocks that incorporate multiple functionalities, such as 5-Bromo-3-isopropyl-2-methoxypyridine, is a key enabler for these synthetic strategies, providing chemists with versatile starting points for the rapid assembly of molecular complexity. chembridge.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

5-bromo-2-methoxy-3-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrNO/c1-6(2)8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3

InChI Key

CWRQFSUELABNQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)Br)OC

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 3 Isopropyl 2 Methoxypyridine and Analogs

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 5-Bromo-3-isopropyl-2-methoxypyridine core by sequentially introducing the desired substituents onto a pyridine (B92270) ring. The order of these introductions is critical to achieving the target regiochemistry.

Regioselective Bromination of Substituted Pyridines

The introduction of a bromine atom at the C5 position of the pyridine ring is a key step. The regioselectivity of bromination is highly dependent on the electronic nature of the substituents already present on the ring. For a 2-methoxypyridine (B126380) substrate, the methoxy (B1213986) group is an ortho-, para-directing group, activating the C3 and C5 positions for electrophilic substitution.

In the case of 2-methoxypyridine, bromination with elemental bromine can selectively yield the 5-bromo-2-methoxypyridine (B44785). The reaction is typically carried out in a suitable solvent like ethyl acetate (B1210297), often with a base such as sodium acetate to neutralize the hydrogen bromide byproduct. guidechem.com The electron-donating nature of the methoxy group at C2 directs the incoming electrophile to the C5 position.

For more complex systems, such as fused pyridine N-oxides, highly regioselective bromination can be achieved under mild conditions using reagents like p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, avoiding harsh reagents like Br2 or POBr3.

Table 1: Regioselective Bromination of 2-Methoxypyridine

ReactantReagentsSolventTemperatureTimeProductYield
2-MethoxypyridineBr₂, Sodium AcetateEthyl Acetate<10°C then 50°C6.5h then 5h5-Bromo-2-methoxypyridine93% guidechem.com

Introduction of the Isopropyl Group

The introduction of an isopropyl group onto a pyridine ring can be accomplished through several methods, including Friedel-Crafts type reactions or through the use of organometallic reagents. The reaction of Grignard reagents with pyridine N-oxides represents a versatile method for the alkylation of the pyridine ring. For instance, functionalized 2-halopyridine N-oxides can be arylated, alkenylated, and alkylated with various Grignard reagents. acs.org This approach allows for the C-H bond functionalization of pyridine derivatives. acs.org

Another strategy involves the dearomative addition of Grignard reagents to pyridinium (B92312) ions. This can provide access to chiral dihydropyridones, which can then be further manipulated. nih.gov While not a direct isopropylation of the pyridine ring, it represents a potential pathway to introduce the isopropyl group.

A plausible route to 3-isopropyl-2-methoxypyridine (B13650866) could involve the reaction of a suitable pyridine precursor with an isopropyl Grignard reagent. The synthesis of 3-methoxy-2-methylpyridine (B1587472) has been reported from the corresponding N-oxide by treatment with phosphorus trichloride. prepchem.com A similar strategy could potentially be employed for the synthesis of 3-isopropyl-2-methoxypyridine.

Introduction of the Methoxy Group

The methoxy group is typically introduced via nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring. A common precursor for the synthesis of 2-methoxypyridines is the corresponding 2-halopyridine. For example, 5-bromo-2-methoxypyridine can be synthesized from 2,5-dibromopyridine (B19318) by reaction with sodium methoxide (B1231860) in methanol (B129727). guidechem.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion displaces the bromide at the C2 position, which is activated by the electron-withdrawing nitrogen atom in the ring.

The use of a strong base like potassium tert-butoxide in the presence of methanol can also effect the methoxylation of 2,5-dibromopyridine. guidechem.com

Table 2: Synthesis of 5-Bromo-2-methoxypyridine via Methoxylation

ReactantReagentsSolventTemperatureTimeProductYield
2,5-Dibromopyridine28% NaOMe in MethanolMethanolReflux30 min5-Bromo-2-methoxypyridine- guidechem.com
2,5-DibromopyridinePotassium tert-butoxide, MethanolN,N-DimethylformamideRoom Temp.18h5-Bromo-2-methoxypyridine- guidechem.com
2,5-DibromopyridineSodium Hydroxide, MethanolMethanolReflux5h5-Bromo-2-methoxypyridine98% chemicalbook.com

Functionalization via Halogen-Metal Exchange

Halogen-metal exchange is a powerful tool for the functionalization of halopyridines. This method allows for the creation of a nucleophilic carbon center on the pyridine ring, which can then react with a variety of electrophiles.

Lithium-Halogen Exchange Reactions on Bromopyridines

Lithium-halogen exchange involves the reaction of a bromopyridine with an organolithium reagent, typically n-butyllithium or tert-butyllithium, to generate a lithiated pyridine species. This reaction is generally very fast and is often carried out at low temperatures to prevent side reactions. wikipedia.org The resulting aryllithium is a potent nucleophile that can be used to introduce a range of functional groups.

For the synthesis of this compound, a potential route involves the lithiation of a dibrominated precursor. For instance, starting from 2,5-dibromo-3-methoxypyridine, a regioselective lithium-halogen exchange at the 5-position could be achieved, followed by quenching with an isopropyl electrophile like isopropyl bromide or acetone (B3395972) followed by reduction. The presence of the methoxy group can influence the regioselectivity of the exchange.

Low-Temperature Conditions for Lithiation

The stability of the lithiated pyridine intermediates is a critical factor in the success of these reactions. These intermediates can be unstable and prone to side reactions, such as addition of the organolithium reagent to the pyridine ring or decomposition. nih.gov To minimize these undesired pathways, lithium-halogen exchange reactions are almost invariably performed at very low temperatures, typically between -78 °C and -100 °C. tcnj.edu

The use of cryogenic conditions helps to ensure that the rate of the desired halogen-metal exchange is significantly faster than the rates of competing side reactions. nih.govtcnj.edu The choice of solvent is also crucial, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being commonly employed due to their ability to solvate the organolithium species.

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to facilitate halogen-metal exchange on bromoheterocycles under non-cryogenic conditions (around 0 °C to -20 °C), which can be advantageous for large-scale synthesis. nih.gov

Table 3: Low-Temperature Halogen-Metal Exchange Conditions

SubstrateReagentSolventTemperatureApplication
Bromoaryl β-lactamsn-ButyllithiumTetrahydrofuran-100°CGeneration of aryllithium for reaction with electrophiles. tcnj.edu
Bromoheterocycles with acidic protonsi-PrMgCl, n-BuLiTetrahydrofuran0°C to -20°CSelective functionalization under non-cryogenic conditions. nih.gov

Bromine-Magnesium Exchange Using Organomagnesium Reagents

An alternative and often more chemoselective approach to generating organometallic intermediates from bromo-pyridines is the bromine-magnesium exchange reaction. This method typically employs Grignard reagents or related organomagnesium compounds and offers several advantages, including milder reaction conditions and improved functional group tolerance.

Application of Lithium Dialkylmagnesates (e.g., lithium dibutyl(isopropyl)magnesate(1-))

Recent advancements have highlighted the utility of lithium dialkylmagnesates for efficient halogen-magnesium exchange. For instance, lithium dibutyl(isopropyl)magnesate(1-), in conjunction with lithium chloride, has been successfully employed for the noncryogenic synthesis of functionalized 2-methoxypyridines. mostwiedzy.pl These "ate" complexes exhibit enhanced reactivity and selectivity compared to traditional Grignard reagents. The formation of such magnesates can be achieved by reacting an alkyl lithium reagent with a Grignard reagent.

Non-Cryogenic Conditions for Halogen-Magnesium Exchange

A significant advantage of using certain organomagnesium reagents is the ability to perform the halogen-magnesium exchange at non-cryogenic temperatures. This is particularly beneficial for large-scale syntheses, offering both practical and economic advantages. The use of reagents like lithium dibutyl(isopropyl)magnesate(1-) with lithium chloride facilitates these more convenient reaction conditions. mostwiedzy.pl

Comparison of Magnesate Reagents and Additives (e.g., Lithium Chloride)

The choice of magnesate reagent and the presence of additives can significantly influence the outcome of the bromine-magnesium exchange. Lithium chloride (LiCl) is a particularly noteworthy additive. When used in conjunction with isopropylmagnesium chloride (iPrMgCl), it forms a "turbo-Grignard" reagent (iPrMgCl·LiCl). researchgate.netsfb749.de This reagent demonstrates markedly increased reactivity in bromine-magnesium exchange reactions compared to iPrMgCl or diisopropylmagnesium (iPr2Mg) alone. nih.gov The presence of LiCl helps to break down polymeric Grignard aggregates, leading to more soluble and reactive monomeric species. This enhanced reactivity allows the exchange to proceed efficiently under mild conditions and expands the scope of compatible functional groups.

The table below illustrates the effect of different exchange reagents on the regioselectivity of the Br/Mg exchange on 2,5-dibromopyridine.

EntryReagentSolventTemperature (°C)Position of Mg ExchangeReference
1iPrMgCl·LiClTHF-20C5 (Thermodynamic) researchgate.net
2sBu₂Mg·2LiORToluene (B28343)25C2 (Kinetic) researchgate.net
3sBu₂Mg·2LiOR / PMDTAToluene25C5 researchgate.net
Regioselectivity in Magnesium-Based Exchange Reactions

The regioselectivity of the bromine-magnesium exchange is a critical consideration, especially in di- or poly-substituted pyridines. In the case of 2,5-dibromopyridine, the outcome can be directed by the choice of reagent and additives. For example, the use of iPrMgCl·LiCl leads to the thermodynamically favored product through exchange at the C5 position. researchgate.net Conversely, employing a bimetallic reagent like sBu₂Mg·2LiOR in toluene can yield the kinetic product, with magnesiation occurring at the C2 position. researchgate.net The addition of a Lewis donor additive such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can further tune the regioselectivity, favoring exchange at the C5 position even with the sBu₂Mg·2LiOR reagent. researchgate.net This tunability is crucial for the selective synthesis of specifically substituted pyridine derivatives.

For the synthesis of this compound, the starting material would likely be a 3-isopropyl-2-methoxypyridine derivative that is subsequently brominated, or a pre-brominated pyridine that is then functionalized with the isopropyl and methoxy groups. The principles of regioselective exchange would be paramount in such multi-step synthetic sequences.

Subsequent Trapping with Electrophiles for Functionalization

Once the organometallic intermediate, either a lithiated or magnesiated pyridine, is formed, it can be reacted with a wide variety of electrophiles to introduce new functional groups onto the pyridine ring. This step is the cornerstone of building molecular complexity from the relatively simple bromo-pyridine scaffold.

Common electrophiles and the resulting functional groups include:

Aldehydes and Ketones: to form secondary and tertiary alcohols, respectively.

Carbon Dioxide: to introduce a carboxylic acid group.

Dimethylformamide (DMF): to install a formyl group (aldehyde).

Alkyl Halides: for the introduction of alkyl chains.

Sulfur electrophiles (e.g., disulfides): to form thioethers.

The choice of electrophile allows for the synthesis of a diverse library of 5-substituted-3-isopropyl-2-methoxypyridine analogs, each with potentially unique chemical and biological properties. The table below provides examples of electrophilic trapping of a lithiated pyridine derivative.

Organometallic IntermediateElectrophileSolventTemperature (°C)ProductReference
2-Methoxy-5-lithiopyridineδ-ValerolactoneDiethyl Ether-78Keto-alcohol
2-Methoxy-5-lithiopyridineDimethylformamide (DMF)THF-782-Methoxy-5-formylpyridine

Cross-Coupling Reactions for Pyridine Functionalization

The functionalization of pyridine rings through palladium-catalyzed cross-coupling reactions represents a powerful strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, these methods are invaluable for introducing a diverse array of substituents at the C5-position, leading to the generation of complex molecules with potential applications in various fields of chemical research. The electron-rich nature of the 2-methoxypyridine system and the presence of the sterically demanding isopropyl group at the C3-position can influence the reactivity and optimization of these coupling reactions.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its boron-based reagents. nih.govgoogle.com This reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. google.com For this compound, the Suzuki-Miyaura coupling provides a direct route to 5-aryl and 5-heteroaryl-3-isopropyl-2-methoxypyridines.

The transformation of a bromopyridine into its corresponding boronic acid or ester derivative is a critical first step when the pyridine moiety is to act as the nucleophilic partner in a subsequent Suzuki-Miyaura coupling. A common method to achieve this is through a lithium-halogen exchange at low temperatures, followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. illinois.edu The resulting boronate ester can then be hydrolyzed to the boronic acid.

For instance, the synthesis of 2-methoxypyridine-3-boronic acid has been part of computational studies to understand the energetics of Suzuki-Miyaura reactions. orgsyn.org The preparation of boronic acids from bromopyridines can also be achieved via palladium-catalyzed coupling with a diboronic acid reagent. nih.gov While specific examples for this compound are not prevalent in the literature, the general procedures are well-established for a wide range of bromopyridines.

A general approach for the preparation of a pyridine boronic ester from a bromopyridine is outlined in the table below.

Table 1: General Conditions for the Preparation of Pyridine Boronic Esters

StepReagentConditionsPurpose
1n-Butyllithium (n-BuLi) or similar organolithium reagentAnhydrous solvent (e.g., THF, diethyl ether), low temperature (e.g., -78 °C)Lithium-halogen exchange to form a pyridyl lithium intermediate.
2Trialkyl borate (e.g., B(OMe)₃, B(O-iPr)₃)Low temperature (e.g., -78 °C), followed by warming to room temperatureTrapping of the organolithium species to form a boronate ester.
3Acidic workup (e.g., aqueous NH₄Cl or dilute acid)Room temperatureHydrolysis of the boronate ester to the corresponding boronic acid.

This table presents a generalized procedure and conditions may vary based on the specific pyridine substrate.

The success of the Suzuki-Miyaura coupling of this compound with various boronic acids or esters hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The presence of the methoxy group at the 2-position and the isopropyl group at the 3-position can present steric challenges, potentially requiring more robust catalytic systems.

Studies on analogous systems, such as the coupling of 5-bromopyrimidines or other substituted bromopyridines, provide valuable insights. orgsyn.orgorganic-chemistry.org For example, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids was successfully achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. sigmaaldrich.com The use of bulky, electron-rich phosphine (B1218219) ligands can be beneficial for the coupling of sterically hindered or electron-rich substrates.

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of bromopyridine analogs.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine AnalogBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9085 sigmaaldrich.com
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9082 sigmaaldrich.com
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃Toluene/EtOH/H₂O80Variable sciencemadness.org
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)-K₃PO₄t-Amyl alcohol10081 organic-chemistry.org

This table showcases examples from related bromopyridine systems to infer potential conditions for this compound.

Stille Cross-Coupling Reactions

The Stille reaction offers another versatile method for the formation of C-C bonds by coupling an organotin reagent with an organic halide. researchgate.net A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. chemspider.com For the arylation of this compound, an organostannane such as an aryltributyltin reagent would be coupled in the presence of a palladium catalyst.

The general mechanism involves oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. chemspider.com While specific examples involving this compound are scarce, the Stille reaction is broadly applicable to a range of aryl and heteroaryl halides.

Table 3: General Parameters for Stille Cross-Coupling

ComponentExample Reagents/ConditionsRole in Reaction
Aryl Halide This compoundElectrophilic partner
Organostannane Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃Nucleophilic partner
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyzes the coupling
Solvent Toluene, DMF, THFProvides reaction medium
Temperature 80-120 °CTo overcome activation energy

This table provides a general overview of the components used in a typical Stille cross-coupling reaction.

Heck Reactions

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. orgsyn.orgresearchgate.net This reaction would allow for the introduction of alkenyl substituents at the C5-position of this compound. The reaction is typically carried out in the presence of a base, and the choice of catalyst and ligand system is crucial for achieving high yields and stereoselectivity, usually favoring the E-isomer of the resulting alkene. researchgate.net

Research on the Heck reaction of 3-bromo-5-methoxypyridine (B189597) with fluorous alkenes demonstrates the feasibility of this transformation on a similarly substituted pyridine ring. The conditions employed in this study, such as the use of Pd(OAc)₂ as a catalyst and a phase-transfer agent like n-Bu₄N⁺Br⁻, could serve as a starting point for the development of a Heck protocol for this compound.

Table 4: Example of Heck Reaction Conditions for a Bromomethoxypyridine Analog

Aryl BromideAlkeneCatalystAdditiveBaseSolventTemp (°C)Reference
3-Bromo-5-methoxypyridineH₂C=CH(CF₂)₇CF₃Pd(OAc)₂n-Bu₄N⁺Br⁻NaOAcDMF/THF120

This table is based on a documented Heck reaction of a related bromomethoxypyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, specifically for the synthesis of aryl amines from aryl halides and amines. nih.gov This methodology would be highly valuable for synthesizing 5-amino-3-isopropyl-2-methoxypyridine derivatives. The reaction typically requires a palladium source, a phosphine ligand, and a base.

The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich biarylphosphine ligands often providing the best results. A study on the amination of 2-bromopyridines with volatile amines highlights the utility of this reaction for preparing aminopyridines that are otherwise difficult to access. Similarly, the amination of a bromopyridine with cyclohexane-1,2-diamine using a [Pd₂(dba)₃]/BINAP catalytic system demonstrates the applicability to complex amine substrates.

Table 5: Illustrative Conditions for Buchwald-Hartwig Amination of Bromopyridines

BromopyridineAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃](±)-BINAPNaOBuᵗToluene8060
C5-bromo-imidazo[2,1-b] organic-chemistry.orgthiadiazoleAnilinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10075

This table presents data from related bromopyridine and bromoheterocycle amination reactions to suggest potential conditions for this compound.

Synthetic Strategies for this compound and Its Analogs

The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyridine scaffold in pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, represents a class of substituted pyridines whose synthesis can be approached through various modern organic chemistry methodologies. This article explores advanced synthetic techniques applicable to the formation of this compound and its structural analogs, focusing on cross-coupling and C-H activation strategies.

Derivatives and Analogs of 5 Bromo 3 Isopropyl 2 Methoxypyridine

Synthesis of Functionalized Derivatives

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyridine motif in bioactive molecules and functional materials. nih.govnih.gov The development of robust synthetic methodologies allows for the precise introduction of a wide array of functional groups onto the pyridine core.

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the pyridine ring can significantly alter the electronic properties, reactivity, and biological activity of the resulting molecules. The 5-bromo position of the parent compound is an ideal site for such modifications, typically via metal-catalyzed cross-coupling reactions.

For instance, the Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The reaction of a bromo-pyridine, such as 5-Bromo-3-isopropyl-2-methoxypyridine, with various arylboronic acids in the presence of a palladium catalyst can yield a range of derivatives with different electronic properties. mdpi.com This method has been successfully used to synthesize novel pyridine derivatives from N-[5-bromo-2-methylpyridine-3-yl]acetamide and various functional group-containing arylboronic acids. mdpi.com

The introduction of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, is often challenging but crucial for certain applications. nih.gov Conversely, EDGs like additional methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can also be installed. Research on 3-formyl (aza)indoles has shown that substrates with both electron-withdrawing bromo and nitro groups, as well as electron-donating methoxy groups, can be successfully converted into substituted pyridine analogs. nih.gov The presence of fluorine on the 3-position of 4-pyridyl ethers has been shown to strongly influence its reaction with methyl iodide, leading to the formation of 1-methylpyridone instead of the expected 1-methylpyridinium salts. researchgate.net

Table 1: Examples of Synthetic Reactions for Pyridine Functionalization

Reaction Type Reagents & Conditions Resulting Substitution Reference
Suzuki Cross-Coupling Arylboronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water, 85-95 °C Aryl group (EDG or EWG) at the bromo-position mdpi.com
Ring Cleavage/Remodeling 3-Formyl (aza)indoles, ethyl acetoacetate, NH₄OAc, TFA, DCE, 120 °C Formation of substituted pyridine analogs nih.gov

This table is interactive. Click on the headers to sort the data.

The development of multi-functionalized pyridine scaffolds is of great interest as it allows for the fine-tuning of molecular properties for specific and complex applications. nih.gov However, the selective introduction of multiple functional groups remains a synthetic challenge. nih.gov

Three-component cyclocondensation reactions represent an efficient strategy for constructing polysubstituted pyridines. ekb.eg For example, the reaction of a ketone, an aldehyde, and a nitrile source (like ethyl cyanoacetate (B8463686) or malononitrile) can rapidly generate highly functionalized pyridine cores. ekb.eg Another approach involves a multi-step sequence where a primary functionalization, such as a Suzuki coupling at the 5-position of this compound, is followed by modification of other positions or the newly introduced substituent.

The synthesis of polysubstituted pyridines through a two-pot, three-component procedure based on a catalytic aza-Wittig reaction followed by a Diels-Alder reaction has also been developed, providing rapid access to diverse structures. nih.gov These methods highlight the modularity of pyridine synthesis, enabling the creation of complex scaffolds from simpler, readily available starting materials. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Methoxypyridine Derivatives

The position and electronic nature of substituents profoundly influence the properties of pyridine derivatives. The methoxy group (-OCH₃) is an electron-donating group through resonance but can exhibit inductive electron-withdrawing effects. Its position relative to the ring nitrogen and other substituents is critical.

Electronic Effects : The introduction of an EDG generally increases the electron density on the pyridine ring, which can affect its basicity and reactivity in electrophilic substitution reactions. nih.gov Conversely, an EWG decreases the electron density, making the ring more susceptible to nucleophilic attack. researchgate.net In a study of 4-methoxypyridines, the presence of EWGs on the ring was found to favor the conversion to N-methyl-4-pyridones. researchgate.net

Photophysical Properties : The nature and position of substituents significantly impact the absorption and fluorescence properties of pyridine derivatives. For 2-oxonicotinonitriles, acceptor substituents with a conjugation effect lead to a bathochromic (red) shift in absorption and emission spectra, while other groups cause a hypsochromic (blue) shift. nih.gov The introduction of a cyano group, a strong EWG, can lead to high fluorescence quantum yields. nih.gov

Acidity/Basicity : The position of a methoxy group affects the acidity of ring protons. It has been calculated that a methoxy group at the 4-position of pyridine increases the acidity at the meta-position more than a methoxy group at the 2-position. researchgate.net

Biological Activity : In a study of thieno[2,3-b]pyridine (B153569) derivatives, the electronic properties of substituents on a phenyl ring attached to the core were fundamental for inhibitory activity. mdpi.com Compounds bearing a cyano group (EWG) showed activity, while those with a methyl group (EDG) did not, suggesting that the electronic effect, rather than the steric effect, was key. mdpi.com

Table 2: Influence of Substituent Type on Methoxypyridine Properties

Substituent Type Property Affected General Outcome Reference
Electron-Withdrawing Group (EWG) Ring Reactivity Favors nucleophilic substitution; decreases basicity. researchgate.net
Electron-Donating Group (EDG) Electron Density Increases electron density; increases basicity. nih.gov
EWG (e.g., -CN, -NO₂) Photophysical Properties Can lead to bathochromic shifts and enhanced fluorescence. nih.gov

This table is interactive. Click on the headers to sort the data.

The insights gained from SAR studies are directly applied to the rational design of new molecules with tailored properties for specific applications, such as therapeutics or functional materials.

PI3K/mTOR Inhibitors : A series of sulfonamide methoxypyridine derivatives were designed and synthesized as potent dual inhibitors of PI3K and mTOR, which are important targets in cancer therapy. mdpi.comnih.gov Based on a scaffold hopping strategy, derivatives were created where the core, linker, and terminal aromatic groups were systematically varied. One derivative, 22c , featuring a quinoline (B57606) core, showed exceptionally strong inhibitory activity against both PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM), demonstrating the success of the design strategy. nih.gov

Luminescent Liquid Crystals : Methoxypyridine derivatives have been designed as luminescent mesogens for applications in optoelectronic devices. researchgate.netrsc.org By attaching various polar groups to a 2-methoxypyridine (B126380) core, researchers synthesized molecules that exhibit liquid crystalline phases. researchgate.netrsc.org The nature of the substituents was found to significantly influence the type of mesophase formed; for example, a lateral cyano group led to a nematic phase, while its absence and the presence of terminal bromo or nitro groups resulted in a columnar phase. researchgate.netrsc.org

This targeted design approach, informed by a deep understanding of SAR, allows for the efficient development of novel functional molecules based on the versatile methoxypyridine scaffold.

Mechanistic Investigations of Reactions Involving 5 Bromo 3 Isopropyl 2 Methoxypyridine Chemistry

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for 5-Bromo-3-isopropyl-2-methoxypyridine involves a combination of experimental and theoretical approaches. The presence of a bromine atom, an electron-donating methoxy (B1213986) group, and a sterically demanding isopropyl group on the pyridine (B92270) ring introduces a unique combination of electronic and steric factors that influence its chemical behavior.

Halogen-metal exchange is a fundamental transformation for converting aryl halides into reactive organometallic species. nih.gov For this compound, this reaction is typically achieved using organolithium reagents or magnesium-based reagents. The reaction proceeds via a nucleophilic attack of the organometallic reagent on the bromine atom.

The mechanism of lithium-halogen exchange has been a subject of extensive study and is believed to proceed primarily through a nucleophilic pathway involving an "ate-complex" intermediate. ethernet.edu.et In this pathway, the organolithium reagent (e.g., n-BuLi) attacks the bromine atom of the pyridine, forming a transient, negatively charged intermediate. This complex then expels the bromide ion and the alkyl group from the organolithium reagent to form the lithiated pyridine and an alkyl bromide. The rate of exchange is influenced by the stability of the resulting carbanion, with sp2-hybridized carbanions on aromatic rings being relatively stable. The presence of the electron-withdrawing nitrogen atom in the pyridine ring can further stabilize the resulting organolithium species.

Alternatively, Grignard reagents can be prepared via halogen-magnesium exchange, often using isopropylmagnesium chloride (i-PrMgCl). wikipedia.org This method is particularly useful as it can tolerate a wider range of functional groups. nih.gov The reaction of this compound with i-PrMgCl would lead to the formation of the corresponding pyridyl Grignard reagent, which can then be used in subsequent reactions with various electrophiles.

Table 1: Illustrative Halogen-Metal Exchange Reactions of this compound and Subsequent Electrophilic Quenching
ReagentElectrophileProduct
n-BuLiDMF3-isopropyl-2-methoxy-5-formylpyridine
n-BuLiCO₂3-isopropyl-2-methoxypyridine-5-carboxylic acid
i-PrMgClB(OiPr)₃(3-isopropyl-2-methoxypyridin-5-yl)boronic acid
i-PrMgClZnCl₂5-(chlorozincio)-3-isopropyl-2-methoxypyridine

Disclaimer: The products in this table are illustrative and based on established reactivity patterns of organometallic intermediates derived from aryl halides.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such reactions, particularly those mediated by palladium catalysts, such as the Suzuki-Miyaura coupling.

The catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic boronic acid (R-B(OH)₂) typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-rich nature of the 2-methoxy-substituted pyridine ring can facilitate this step.

Transmetalation: The boronic acid, activated by a base, transfers its organic group (R) to the Pd(II) center, replacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of the catalytic cycle can be influenced by the steric hindrance of the isopropyl group, which may affect the rate of oxidative addition and reductive elimination. The choice of ligand on the palladium catalyst is also critical in modulating its reactivity and stability.

Table 2: Hypothetical Conditions for Suzuki-Miyaura Coupling of this compound
Coupling PartnerCatalystLigandBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O85
4-Methylphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane88
Thiophene-3-boronic acidPd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O79

Disclaimer: The data in this table is illustrative and based on typical conditions and outcomes for Suzuki-Miyaura reactions of similar bromo-pyridines. nih.gov

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles, avoiding the pre-functionalization required in traditional cross-coupling reactions. ethernet.edu.et In the context of this compound, the remaining C-H bonds at the C4 and C6 positions are potential sites for such transformations.

The mechanism of C-H activation often involves the coordination of the pyridine nitrogen to a transition metal center, which then facilitates the cleavage of a nearby C-H bond. The regioselectivity of C-H activation is governed by a combination of electronic and steric factors. The methoxy group at C2 and the isopropyl group at C3 will exert significant influence on the reactivity of the adjacent C-H bonds. The electron-donating methoxy group would increase the electron density of the ring, potentially making the C-H bonds more susceptible to electrophilic cleavage. However, the bulky isopropyl group would sterically hinder access to the C4 position, potentially favoring activation at the less hindered C6 position.

Recent studies have shown that boryl pincer complexes of iridium can effectively catalyze the C-H activation of pyridines. nih.gov The mechanism can involve the coordination of the pyridine to a Lewis acidic boron center, followed by the insertion of the iridium into a C-H bond. nih.gov

Table 3: Predicted Relative Reactivity of C-H Bonds in this compound towards C-H Activation
PositionElectronic EffectSteric HindrancePredicted Reactivity
C4-HActivated by OMeHigh (from iPr)Low
C6-HLess electronically activatedLowHigh

Disclaimer: The predicted reactivities are based on general principles of C-H activation and the known electronic and steric effects of the substituents.

Kinetic and Electronic Effects

The rates and outcomes of reactions involving this compound are profoundly influenced by kinetic and electronic factors. The interplay of these effects can be probed using various physical organic chemistry tools.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. princeton.edu This is achieved by comparing the rate of a reaction with a normal substrate to the rate with a substrate that has been isotopically labeled at a specific position.

For instance, in a hypothetical C-H activation reaction at the C6 position of this compound, a primary KIE (kH/kD > 1) would be expected if the C-H bond is cleaved in the rate-determining step. The magnitude of the KIE can provide further information about the transition state geometry. A large KIE is indicative of a symmetric transition state where the hydrogen is being transferred.

Table 4: Illustrative Kinetic Isotope Effects for a Hypothetical C6-H Activation of this compound
ReactionSubstrateRate Constant (s⁻¹)KIE (kH/kD)Interpretation
C6-H ActivationThis compoundkH = 2.5 x 10⁻⁴5.0C-H bond cleavage is the rate-determining step
C6-D Activation5-Bromo-6-deutero-3-isopropyl-2-methoxypyridinekD = 0.5 x 10⁻⁴

Disclaimer: The data presented in this table is hypothetical and serves to illustrate the principles of KIE studies.

Hammett studies provide a quantitative measure of the electronic effects of substituents on the reactivity of aromatic systems. libretexts.org The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the reaction constant (ρ) and the substituent constant (σ).

For reactions involving the pyridine ring of this compound, the electronic contributions of the bromo, isopropyl, and methoxy groups can be analyzed. The methoxy group is a strong electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The isopropyl group is a weak electron-donating group through induction (+I effect). The bromine atom is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+M effect).

A Hammett plot could be constructed by studying a series of related pyridines with different substituents at the 3- and 5-positions and measuring their reaction rates. The sign and magnitude of the reaction constant, ρ, would provide insight into the nature of the transition state. A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the build-up of positive charge in the transition state. Conversely, a positive ρ value indicates that electron-withdrawing groups accelerate the reaction, suggesting the build-up of negative charge.

Table 5: Hammett Substituent Constants (σp) for Groups Relevant to this compound
SubstituentσpElectronic Effect
-OCH₃-0.27Strong donating
-CH(CH₃)₂-0.15Weak donating
-Br0.23Withdrawing

Note: These are standard Hammett constants and their effect on the pyridine system may be modulated by the position of the substituent and the nature of the reaction.

Base-Catalyzed Isomerization Studies of Halopyridines

The rearrangement of halogens on an aromatic ring, often termed the "halogen dance," is a significant transformation in organic synthesis. This process, particularly when catalyzed by a base, can lead to the formation of various regioisomers from a single starting material. While specific studies on the base-catalyzed isomerization of this compound are not extensively documented in the literature, the principles governing this reaction can be understood by examining related halopyridine systems.

The base-catalyzed isomerization of aryl halides, including halopyridines, is understood to proceed through a complex mechanism that can involve deprotonation and the formation of highly reactive intermediates. nih.govresearchgate.net Early investigations into the base-catalyzed isomerization of bromoarenes revealed that these rearrangements could occur via intermolecular halogen transfer, often leading to a mixture of regioisomers and disproportionated products. rsc.org

Modern studies on the isomerization of 3-bromopyridines have provided significant mechanistic insights, suggesting the involvement of pyridyne intermediates. nih.govresearchgate.net The process is initiated by the deprotonation of an acidic C-H bond on the pyridine ring by a strong, non-nucleophilic base. rsc.org For a substituted bromopyridine, the position of deprotonation is influenced by the electronic effects of the substituents. The resulting pyridyl anion can then eliminate a bromide ion to form a pyridyne. This highly strained and reactive intermediate can then be re-halogenated, leading to an isomerized product.

The use of strong, non-nucleophilic organic superbases has been shown to catalyze the isomerization of various bromoarenes, including the conversion of 3-bromopyridine (B30812) to 4-bromopyridine. nih.gov These reactions are often reversible, allowing for the interconversion between different regioisomers. rsc.org

A proposed general mechanism for the base-catalyzed isomerization of a bromopyridine is depicted below:

Deprotonation: A strong base abstracts a proton from the pyridine ring, forming a pyridyl anion.

Halogen Elimination (Pyridyne Formation): The pyridyl anion eliminates a bromide ion to generate a pyridyne intermediate.

Halogen Addition: The pyridyne intermediate reacts with a halogen source, which can be another molecule of the starting bromopyridine, to form a new C-Br bond at a different position, resulting in an isomerized product.

This tandem process of deprotonation-elimination-addition allows for the migration of the halogen atom around the pyridine ring.

Controlling the regioselectivity of aryl halide isomerization is a significant challenge, as these reactions can often yield a mixture of products. However, recent advancements have demonstrated that by coupling the isomerization with a subsequent, selective reaction, a single desired regioisomer can be obtained as the major product. nih.govrsc.org This concept is known as a tandem isomerization/selective interception strategy. nih.gov

In the context of 3-bromopyridines, base-catalyzed isomerization can generate a mixture of 3- and 4-bromopyridines. If a nucleophile is present in the reaction mixture that preferentially reacts with one of the isomers, the equilibrium of the isomerization can be driven towards the formation of that more reactive isomer. nih.gov For instance, the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines have been achieved through this approach. nih.govresearchgate.net The selectivity for the 4-substituted product is driven by a facile nucleophilic aromatic substitution (SNAr) reaction at the 4-position of the pyridine ring. nih.gov

The table below illustrates the outcome of a tandem isomerization/4-substitution of 3-bromopyridine with an alcohol, demonstrating the potential for regioselectivity control.

Table 1: Base-Catalyzed Isomerization and 4-Selective Etherification of 3-Bromopyridine researchgate.net

EntryReactant (3-bromopyridine)Nucleophile (Alcohol)Product Ratio (4-substituted : 3-substituted)Overall Yield (%)
11 equivalent4 equivalents2.4 : 154

This approach offers significant advantages, including the use of readily available 3-bromopyridines to synthesize less accessible 4-substituted pyridines. rsc.org The ability to converge mixtures of bromopyridine isomers to a single functionalized product highlights the synthetic utility of controlling regioselectivity in isomerization processes. rsc.org

For a compound like This compound , the electronic and steric effects of the isopropyl and methoxy groups would play a crucial role in directing the initial deprotonation and influencing the stability and reactivity of any potential pyridyne intermediates. The interplay of these substituent effects would ultimately govern the regiochemical outcome of any base-catalyzed isomerization.

Structural Analysis of 5 Bromo 3 Isopropyl 2 Methoxypyridine and Its Derivatives

X-ray Crystallography Studies

X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for 5-Bromo-3-isopropyl-2-methoxypyridine is not publicly available, analysis of closely related brominated and methoxy-substituted pyridine (B92270) derivatives allows for a predictive understanding of its solid-state characteristics.

Determination of Crystal Structures and Conformations

The crystal structure of a molecule is governed by a delicate balance of intramolecular forces that dictate its conformation and intermolecular forces that guide its packing in the solid state. For this compound, the interplay between the sterically demanding isopropyl group, the electron-withdrawing bromine atom, and the electron-donating methoxy (B1213986) group would significantly influence the planarity of the pyridine ring and the orientation of its substituents.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state assembly of this compound would be directed by a variety of non-covalent interactions. Halogen bonding, a directional interaction involving the electrophilic region of the bromine atom, is a prominent feature in the crystal structures of many brominated heterocyclic compounds. This interaction, along with potential C-H···N and C-H···O hydrogen bonds, would play a crucial role in the formation of the crystal lattice.

Supramolecular Architectures

The culmination of various intermolecular forces gives rise to the supramolecular architecture of a crystal. In halogenated pyridine derivatives, these interactions often lead to the formation of well-defined one-, two-, or three-dimensional networks. For this compound, it is conceivable that a combination of halogen bonds and hydrogen bonds could generate chain or sheet-like motifs. The interplay of these directional interactions with the less directional van der Waals forces arising from the isopropyl and methoxy groups would ultimately define the intricate and unique three-dimensional packing of the molecules in the crystalline state.

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the structure and connectivity of molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for the elucidation of the structural features of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound has been reported. google.com The spectrum, recorded in DMSO-d₆ at 300 MHz, shows distinct signals that correspond to the different types of protons in the molecule. The isopropyl group gives rise to a doublet for the six equivalent methyl protons and a multiplet for the single methine proton. The methoxy group appears as a singlet. The two aromatic protons on the pyridine ring appear as distinct doublets, with their chemical shifts influenced by the electronic effects of the bromo, isopropyl, and methoxy substituents.

NMR spectroscopy is also an indispensable tool for monitoring the progress of chemical reactions. For instance, in the synthesis of derivatives of this compound, the disappearance of reactant signals and the appearance of product signals in the NMR spectrum can provide real-time information about the reaction's conversion and the formation of any intermediates or byproducts.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly sensitive to the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic and aliphatic groups, the C=C and C=N stretching vibrations of the pyridine ring, and the C-O stretching of the methoxy group. The C-Br stretching vibration would appear in the lower frequency region of the spectrum. The precise positions of these bands can provide information about the electronic environment and bonding within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum would exhibit characteristic fragmentation patterns influenced by the substituted pyridine ring.

The molecular ion peak (M+) would be expected to be prominent due to the stability of the aromatic ring. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of 79Br and 81Br. docbrown.info

The fragmentation of this compound would likely proceed through several key pathways. Cleavage of the C-C bond alpha to the pyridine ring, known as benzylic cleavage, could lead to the loss of a methyl group from the isopropyl substituent, resulting in a significant fragment. Another probable fragmentation involves the loss of the entire isopropyl group.

Furthermore, the methoxy group can undergo fragmentation. The ether linkage can be cleaved, leading to the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule. The fragmentation of aromatic ethers often involves complex rearrangements.

The bromine atom can also be lost as a bromine radical (•Br), leading to a fragment corresponding to the remaining substituted pyridine cation. The relative abundances of these fragment ions provide valuable clues for the structural elucidation of the molecule and its derivatives. libretexts.orgyoutube.com The fragmentation of ketamine analogues, which also contain a substituted ring structure, has been shown to involve α-cleavage and further losses of small neutral molecules, a pattern that could be analogous to the fragmentation of this compound. nih.gov

A hypothetical fragmentation pattern for this compound is presented in the table below.

Fragment Ion Proposed Structure m/z (for 79Br) Possible Neutral Loss
[M]⁺[C₉H₁₂BrNO]⁺230-
[M+2]⁺[C₉H₁₂81BrNO]⁺232-
[M-CH₃]⁺[C₈H₉BrNO]⁺215•CH₃
[M-C₃H₇]⁺[C₆H₅BrNO]⁺187•C₃H₇
[M-OCH₃]⁺[C₈H₉BrN]⁺199•OCH₃
[M-Br]⁺[C₉H₁₂NO]⁺150•Br

Computational and Theoretical Studies

Computational and theoretical chemistry provide profound insights into the molecular properties of this compound, complementing experimental data. These methods can predict and explain the compound's electronic structure, reactivity, and spectroscopic behavior.

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like this compound. nih.gov These studies can determine optimized molecular geometries, bond lengths, and bond angles with high accuracy.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For substituted pyridines, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents.

Natural Bond Orbital (NBO) analysis can provide further details on charge distribution, hybridization, and intramolecular charge transfer interactions. For this compound, NBO analysis would reveal the delocalization of electron density within the pyridine ring and the electronic effects of the bromo, isopropyl, and methoxy substituents. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational methods can identify transition states, intermediates, and reaction products, providing a detailed understanding of reaction pathways. mdpi.com

For instance, in nucleophilic substitution reactions, a common reaction type for halopyridines, theoretical calculations can model the approach of a nucleophile to the pyridine ring, the formation of the transition state, and the departure of the bromide leaving group. These models can help predict the regioselectivity of such reactions, determining whether substitution is favored at the C5 position or other positions on the ring. The synthesis of various substituted pyridines often involves multi-step reactions, and computational studies can aid in understanding these complex transformations. nih.govnih.gov

Furthermore, computational models can be used to study the energetics of different reaction pathways, allowing for the prediction of the most favorable reaction conditions. This is particularly valuable in the design of synthetic routes to novel derivatives of this compound.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus and can be highly accurate when appropriate levels of theory and basis sets are used.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating the vibrational frequencies. These calculations help in the assignment of the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, including their energies and intensities. nih.gov

The table below summarizes the types of spectroscopic data that can be predicted for this compound using computational methods.

Spectroscopic Technique Predicted Property Computational Method Information Gained
NMRChemical Shifts (δ)DFT (e.g., B3LYP/6-311++G(d,p))Electronic environment of nuclei
IR/RamanVibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP/6-311++G(d,p))Molecular vibrations, functional groups
UV-VisAbsorption Wavelengths (λmax)TD-DFTElectronic transitions, conjugation

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

As a stable yet reactive intermediate, this compound serves as an excellent starting point for constructing more elaborate chemical structures.

The presence of a bromine atom makes 5-Bromo-3-isopropyl-2-methoxypyridine an ideal substrate for palladium-catalyzed cross-coupling reactions, one of the most powerful tools for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, allows for the efficient reaction of bromopyridines with a wide range of organoboron compounds. libretexts.org

This reaction is highly valued for its tolerance of various functional groups and its reliability in generating biaryl compounds. nih.govlibretexts.org The reactivity of halogens in these couplings follows the general trend of I > Br > OTf > Cl, making the bromo-substituent a popular choice for balancing reactivity and stability. libretexts.org By employing Suzuki coupling, the bromine atom on this compound can be replaced with numerous aryl, heteroaryl, or alkyl groups, providing a straightforward route to a diverse library of 3,5-disubstituted-2-methoxypyridines. Such derivatization is fundamental in synthetic campaigns targeting novel compounds with specific electronic or steric properties. nih.govresearchgate.net

Table 1: Example of a Palladium-Catalyzed Suzuki Coupling Reaction

Reactant 1 Reactant 2 Catalyst System Product Type

This table illustrates a representative Suzuki coupling reaction. The specific conditions (base, solvent, temperature) would be optimized for each substrate combination.

Substituted pyridines are valuable precursors for the synthesis of fused polycyclic and heterocyclic systems. nih.govchemrxiv.org The functional groups on this compound can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of novel ring structures. rsc.org

For instance, the bromine atom can be converted into a different functional group that contains a tethered electrophile or nucleophile. Subsequent acid-catalyzed or transition-metal-mediated cyclization can then form a new ring fused to the pyridine (B92270) core. rsc.orgarkat-usa.org This strategy is a key method for constructing complex, rigid scaffolds that are of interest in materials science and medicinal chemistry. The specific substitution of the starting pyridine influences the regiochemistry and success of the cyclization. arkat-usa.org

Role as a Pharmacophore and Synthetic Intermediate for Medicinal Chemistry

The pyridine moiety is considered a "privileged scaffold" in drug discovery, appearing in thousands of bioactive compounds and numerous FDA-approved drugs. nih.govresearchgate.netlifechemicals.com Its ability to act as a hydrogen bond acceptor and its capacity to be readily functionalized make it a desirable component in the design of new therapeutic agents. enpress-publisher.comresearchgate.net

This compound represents a valuable starting material for generating novel drug candidates. Each of its substituents can play a crucial role in the molecule's pharmacological profile. The lipophilic isopropyl group can enhance binding to hydrophobic pockets in target proteins, the methoxy (B1213986) group can act as a hydrogen bond acceptor, and the bromine atom provides a site for synthetic elaboration to introduce other pharmacophoric features or to connect to other molecular fragments. nih.gov

A closely related analog, 5-bromo-2-methoxypyridine (B44785), has been utilized as a key building block in the synthesis of a potent and selective antagonist for the somatostatin (B550006) sst₃ receptor and for the β-alanine moiety of an αvβ₃ antagonist. sigmaaldrich.com This precedent highlights the potential of the 5-bromo-2-methoxypyridine core in constructing biologically active molecules, a potential that extends to its 3-isopropyl derivative.

Modern drug discovery often involves creating hybrid molecules by combining different heterocyclic systems to enhance biological activity. mdpi.comnih.gov this compound can be used as a foundational piece for building more complex, multi-ring structures.

Through cross-coupling reactions at the bromine position, the pyridine ring can be linked to other heterocyclic systems like pyrazoles, imidazoles, or triazoles. mdpi.com These new, larger frameworks may exhibit novel biological activities by interacting with multiple targets or by presenting a unique three-dimensional shape for binding to a specific receptor or enzyme. ijnrd.org

The nitrogen atom in the pyridine ring, with its available lone pair of electrons, is a key feature that enables these molecules to act as ligands for various biological receptors. researchgate.net Notably, the simple analog 5-bromo-2-methoxypyridine is used as a ligand for the central nicotinic acetylcholine (B1216132) receptor (nAChR). chemicalbook.com The nAChRs are important targets for a host of central nervous system disorders, and the development of selective ligands is a major goal in medicinal chemistry. nih.govnih.gov

The substituents on the pyridine ring are critical for modulating binding affinity and selectivity. In this compound, the 2-methoxy and 3-isopropyl groups would influence the electronic distribution and steric profile of the molecule, thereby affecting its interaction with the binding site of nAChR subtypes or other receptors. researchgate.net The ability to further diversify the molecule at the 5-position allows for the systematic exploration of structure-activity relationships in the development of new, highly selective receptor ligands.

Compound List

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-Bromo-2-methoxypyridine
5-Aryl-3-isopropyl-2-methoxypyridine
Arylboronic Acid
Pyridine
Pyrazole
Imidazole

Q & A

Q. What synthetic methodologies are recommended for 5-Bromo-3-isopropyl-2-methoxypyridine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation of a pre-functionalized pyridine core or cross-coupling reactions . For example:
  • Direct Bromination : React 3-isopropyl-2-methoxypyridine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .
  • Palladium-Catalyzed Coupling : Use Suzuki-Miyaura coupling with a boronic acid partner, leveraging the bromine as a reactive site. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity (THF/DMF) to enhance yields .
  • Yield Optimization : Monitor reaction progress via TLC/GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (δ 3.8–4.0 ppm), isopropyl (δ 1.2–1.4 ppm, doublet), and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₉H₁₂BrNO: 230.08 g/mol) with ±2 ppm accuracy .
  • Infrared Spectroscopy (IR) : Detect C-Br stretching (~550 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the steric bulk of the isopropyl group influence regioselectivity in further functionalization reactions?

  • Methodological Answer :
  • Steric Hindrance Analysis : Compare reactivity with methyl-substituted analogs (e.g., 5-Bromo-3-methyl-2-methoxypyridine). Computational modeling (DFT) predicts activation barriers for substitutions at C5 vs. C3 .
  • Experimental Validation : Perform kinetic studies under identical conditions (e.g., SNAr reactions with morpholine). Monitor selectivity via HPLC and assign using NOESY NMR .

Q. How can contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound be resolved?

  • Methodological Answer :
  • Variable Control : Replicate reactions under strict anhydrous conditions (Schlenk line) to exclude moisture/O₂ interference. Compare catalyst loadings (1–5 mol% Pd) and ligands (XPhos vs. SPhos) .
  • Mechanistic Probes : Use in situ IR or ³¹P NMR to track catalyst speciation. Correlate with turnover numbers (TONs) to identify deactivation pathways .

Q. What strategies enable selective C-H functionalization of the pyridine ring without disturbing the bromine or methoxy groups?

  • Methodological Answer :
  • Directed C-H Activation : Employ directing groups (e.g., pyridine N-oxide) or transition-metal catalysts (Ru or Rh) to target specific positions .
  • Protection/Deprotection : Temporarily protect the methoxy group as a silyl ether (e.g., TBSCl) to prevent undesired side reactions during bromine substitution .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in melting point or solubility data reported for this compound?

  • Methodological Answer :
  • Standardized Protocols : Re-measure properties using calibrated equipment (e.g., DSC for melting point). Compare results across solvents (water, ethanol, DCM) .
  • Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms. Use slurry experiments to isolate stable polymorphs .

Q. What computational tools are effective for predicting the reactivity and stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states for substitution reactions (e.g., bromine displacement). Validate with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar/aprotic solvents to predict aggregation or degradation pathways .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in pharmaceutical intermediates?

  • Methodological Answer :
  • Fragment-Based Drug Design : Incorporate into kinase inhibitors via Suzuki coupling with heteroaryl boronic acids. Assess bioactivity using enzymatic assays (e.g., EGFR inhibition) .
  • Prodrug Synthesis : Functionalize the methoxy group as a labile ester for controlled release. Validate hydrolysis rates in simulated physiological conditions .

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